1-(4-Sulfanylpiperidin-1-yl)ethan-1-one

Description

Chemical Identity and Systematic Nomenclature

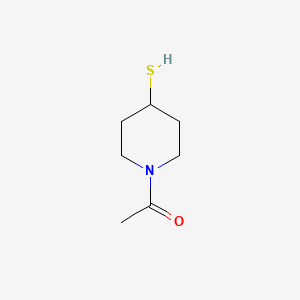

1-(4-Sulfanylpiperidin-1-yl)ethan-1-one, systematically named 1-(4-mercaptopiperidin-1-yl)ethan-1-one under IUPAC conventions, is a nitrogen-sulfur heterocycle with the molecular formula C₇H₁₃NOS and a molecular weight of 159.25 g/mol . Its structure comprises a piperidine ring (a six-membered alicyclic amine) substituted with a sulfhydryl (-SH) group at the 4-position and an acetyl group (-COCH₃) at the nitrogen atom (Figure 1). The SMILES notation (CC(=O)N1CCC(S)CC1) and InChI key (QHCIOIOPAWZEHI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Key molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NOS |

| Molecular Weight | 159.25 g/mol |

| IUPAC Name | 1-(4-mercaptopiperidin-1-yl)ethan-1-one |

| CAS Registry Number | 788074-38-4 |

| SMILES | CC(=O)N1CCC(S)CC1 |

| InChI Key | QHCIOIOPAWZEHI-UHFFFAOYSA-N |

Spectroscopic characterization, including ¹H NMR and IR spectroscopy , reveals distinct signals for the thiol proton (~1.5–2.5 ppm, broad) and the carbonyl group (~1700 cm⁻¹). X-ray crystallography, though not explicitly reported for this compound, can be inferred from analogous piperidine derivatives to exhibit a chair conformation for the piperidine ring, with the thiol and acetyl groups adopting equatorial positions to minimize steric strain.

Structural Relationship to Piperidine Derivatives

Piperidine, a foundational heterocycle in medicinal chemistry, serves as the scaffold for numerous pharmaceuticals and agrochemicals. The structural uniqueness of this compound arises from its dual functionalization:

- Sulfur Incorporation : The 4-sulfanyl (-SH) group introduces nucleophilic reactivity, enabling disulfide bond formation, metal coordination, and participation in Michael addition reactions.

- N-Acetylation : The acetyl group at the nitrogen modulates electron density, reducing basicity compared to unsubstituted piperidine (pKa ~11) and influencing hydrogen-bonding capabilities.

Comparative analysis with related derivatives highlights its distinct behavior:

- Versus 4-mercaptopyridine : Unlike the planar aromatic pyridine-thiol analog, the piperidine ring confers conformational flexibility, enabling adaptive binding in catalytic or supramolecular contexts.

- Versus N-acetylpiperidine : The thiol substituent drastically alters solubility and redox properties, facilitating applications in surface modification (e.g., gold nanoparticle functionalization).

- Versus sulfonated piperidines : The thiol group offers a "softer" nucleophile compared to sulfonate anions, favoring reactions with electrophilic carbons or transition metals.

Research Significance in Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are pivotal in drug discovery, materials science, and catalysis. This compound contributes to this domain through:

- Synthetic Versatility :

- Materials Chemistry :

- Biological Relevance :

Recent advances in copper-catalyzed C–S bond formation have streamlined the synthesis of such heterocycles, positioning this compound as a benchmark for evaluating new catalytic systems.

Properties

IUPAC Name |

1-(4-sulfanylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCIOIOPAWZEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(4-Sulfanylpiperidin-1-yl)ethan-1-one, also known by its CAS number 788074-38-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and studies to elucidate its pharmacological properties.

- Molecular Formula : CHN\O

- Molecular Weight : 159.25 g/mol

- CAS Number : 788074-38-4

- Purity : Typically >98% .

Antimicrobial Activity

Research indicates that compounds with a piperidine nucleus, such as this compound, often exhibit significant antimicrobial properties. Studies have shown that various piperidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this one have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Piperidine Derivative A | Escherichia coli | 6.3 µg/mL |

| Piperidine Derivative B | Bacillus subtilis | 12.5 µg/mL |

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Studies have highlighted the potential of piperidine derivatives in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and for managing urea levels in patients with renal issues.

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | TBD |

| Piperidine Derivative C | Urease | 2.14±0.003 |

| Piperidine Derivative D | Urease | 0.63±0.001 |

Neuropharmacological Effects

The neuropharmacological potential of compounds containing the piperidine structure is significant. Some studies suggest that these compounds may exhibit antidepressant-like effects through serotonin reuptake inhibition, similar to other known antidepressants.

Case Study 1: Antidepressant Activity

In a controlled study involving various piperidine derivatives, one compound demonstrated significant efficacy in reducing immobility times in the forced swimming test (FST), indicating potential antidepressant activity. This suggests that derivatives like this compound could be explored further for their neuroactive properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, although further research is needed to assess its metabolism and excretion pathways fully.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Sulfanyl vs. Sulfonyl Groups : The sulfanyl group (-SH) in the target compound contrasts with sulfonyl (-SO₂) derivatives (e.g., ), which are more electron-withdrawing and may reduce nucleophilicity. Sulfanyl groups enhance redox activity but may confer instability under oxidative conditions.

- Amino vs. Ether Linkages: Phenylamino substituents (e.g., ) introduce hydrogen-bonding sites, while ether linkages (e.g., ) improve solubility in polar solvents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Preparation Methods

Starting Materials and Key Reagents

- 4-Sulfanylpiperidine or 4-mercaptopyridine derivatives : These provide the sulfanyl group at the 4-position.

- Acetylating agents : Such as acetyl chloride or acetic anhydride, used for N-acetylation.

- Bases : Potassium carbonate or triethylamine to neutralize acids formed during acylation.

- Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile, depending on reaction conditions.

Representative Synthesis Procedure

Based on analogous synthetic routes reported for related compounds (e.g., piperidinyl ethanones and sulfur-substituted piperidines):

Preparation of 4-sulfanylpiperidine intermediate :

This can be achieved by selective thiolation of piperidine at the 4-position using sulfur nucleophiles or via substitution reactions on halogenated piperidine derivatives.N-Acetylation of 4-sulfanylpiperidine :

- Dissolve 4-sulfanylpiperidine (1 equivalent) in an aprotic solvent such as DMF or THF.

- Add a base such as potassium carbonate or triethylamine to scavenge HCl formed.

- Slowly add acetyl chloride (1.1 equivalents) dropwise at 0°C to control the reaction rate.

- Stir the mixture at room temperature or reflux for several hours (typically 4–6 hours).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with ice water, extract the product using an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.

This procedure yields 1-(4-Sulfanylpiperidin-1-yl)ethan-1-one as a purified compound.

Alternative Synthetic Routes

From 2-chloro-1-(piperidin-1-yl)ethanone derivatives :

Literature on related compounds shows that 2-chloro-1-(piperidin-1-yl)ethanone derivatives can be synthesized via reaction of chloroacetyl chloride with piperidine derivatives, followed by substitution of chlorine with a thiol group to introduce the sulfanyl moiety at the 4-position of piperidine.Use of protected piperidine intermediates :

Protection of the piperidine nitrogen followed by selective functionalization at the 4-position (e.g., via lithiation or halogenation) and subsequent deprotection and acetylation can also be employed.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiolation at 4-position | Sulfur nucleophile, base, aprotic solvent | Selectivity critical for 4-position |

| N-Acetylation | Acetyl chloride, base (K2CO3 or Et3N), 0°C to RT | Controlled addition to avoid overreaction |

| Purification | Column chromatography | Silica gel, eluent gradient (e.g., hexane/ethyl acetate) |

Characterization and Verification

- Spectroscopic methods : IR, ^1H NMR, ^13C NMR, and mass spectrometry are essential to confirm the structure, especially the presence of the sulfanyl group and the acetyl moiety.

- Purity assessment : TLC and HPLC analyses ensure product purity.

Summary Table of Preparation Method

| Methodology Aspect | Details |

|---|---|

| Starting material | 4-Sulfanylpiperidine or halogenated piperidine |

| Key reagents | Acetyl chloride, potassium carbonate or triethylamine |

| Solvent | DMF, THF, or acetonitrile |

| Temperature | 0°C to room temperature or reflux |

| Reaction time | 4–6 hours |

| Purification | Column chromatography |

| Characterization | IR, NMR (^1H, ^13C), MS |

Research Findings and Considerations

- The introduction of the sulfanyl group at the 4-position requires careful control to avoid side reactions and ensure regioselectivity.

- N-Acetylation is a straightforward acylation reaction but requires control of temperature and stoichiometry to prevent over-acetylation or side reactions.

- The compound is sensitive to moisture and air; handling under inert atmosphere and dry conditions is recommended.

- Safety precautions include avoiding exposure to heat, sparks, and moisture due to the sulfanyl group's reactivity.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation, acetyl group position, and sulfanyl substitution. Aromatic protons (if present) appear downfield (~2.5–3.5 ppm for SH groups).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₃NOS).

- IR spectroscopy : Detect the carbonyl stretch (~1700 cm⁻¹) and S-H vibrations (~2550 cm⁻¹).

Validation : Compare data with structurally analogous compounds (e.g., 1-(4-fluorophenyl)ethanone derivatives) .

How can researchers address discrepancies in crystallographic data during structural elucidation?

Q. Advanced

- Refinement software : Use SHELXL (via the SHELX suite) for high-resolution X-ray diffraction data. Implement restraints for disordered sulfanyl groups and validate with R-factor convergence.

- Data cross-checking : Compare experimental bond lengths/angles with computational models (DFT or molecular mechanics).

- Twinned crystals : Apply the TWIN/BASF commands in SHELXL to refine twinned datasets. Reference SHELX documentation for handling non-merohedral twinning .

How to design experiments to analyze the compound’s reactivity with nucleophiles?

Q. Advanced

- Kinetic studies : Monitor reactions (e.g., with amines or thiols) via HPLC or UV-Vis spectroscopy under varying pH and temperature.

- Mechanistic probes : Use isotopic labeling (e.g., D₂O for proton exchange studies) to track nucleophilic attack sites.

- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps (software: Gaussian, ORCA) .

What are the key chemical properties influencing its stability?

Q. Basic

- pH sensitivity : The sulfanyl group (-SH) is prone to oxidation at neutral/basic pH, forming disulfides. Stabilize with antioxidants (e.g., ascorbic acid) in aqueous solutions.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water.

- Thermal stability : Decomposes above 200°C; store at -20°C under inert gas .

What strategies optimize the synthesis of derivatives for structure-activity studies?

Q. Advanced

- Parallel synthesis : Use automated reactors to screen conditions (e.g., solvent, catalyst, temperature) for introducing substituents on the piperidine ring.

- Protecting groups : Temporarily block the sulfanyl group with tert-butyl disulfide (reversible via reduction).

- High-throughput purification : Employ flash chromatography systems with inline UV detection for rapid isolation .

What biological targets are plausible based on structural analogs?

Q. Basic

- Enzyme targets : Potential inhibition of cysteine proteases (e.g., caspases) via sulfanyl group interaction.

- Receptor targets : GPCRs (e.g., dopamine or serotonin receptors) due to the piperidine scaffold’s similarity to pharmacophoric motifs.

- Comparative analysis : Reference structurally related compounds (e.g., 1-(4-fluorophenyl) derivatives) with known activity against kinases or oxidoreductases .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

- Dose-response curves : Re-evaluate IC₅₀ values under standardized assay conditions (pH, cell lines, incubation time).

- Metabolite interference : Use LC-MS to identify degradation products or metabolites that may skew results.

- Structural analogs : Compare activity trends with compounds like 2-(4-chlorophenoxy) derivatives to isolate substituent effects .

How to assess metabolic stability using in vitro models?

Q. Advanced

- Hepatic microsomes : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- CYP450 inhibition : Screen against CYP isoforms (e.g., 3A4, 2D6) using fluorescent probes.

- Half-life prediction : Apply computational tools (e.g., ADMET Predictor) to model metabolic pathways .

How to validate target interactions via molecular docking?

Q. Advanced

- Protein preparation : Retrieve target structures from PDB (e.g., caspase-3: 1CP3). Add hydrogens and optimize charges (software: AutoDock Tools).

- Docking parameters : Use Lamarckian genetic algorithms (AutoDock Vina) with flexible ligand conformations.

- Validation : Cross-check docking poses with crystallographic data (e.g., SHELX-refined structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.